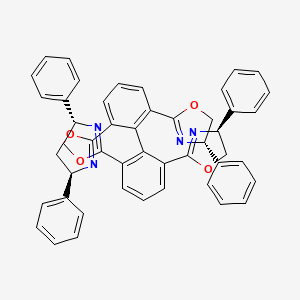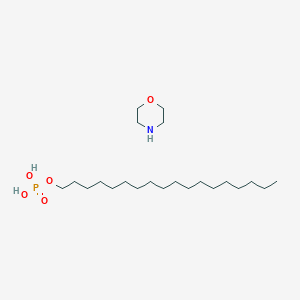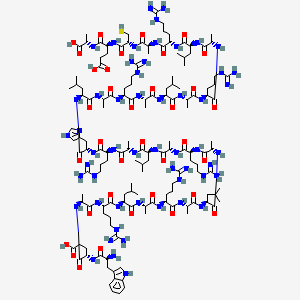
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound that features a bromopyridine moiety attached to an azetidine ring with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid typically involves several steps:
Amination: The starting material, alkyl 2-(bromomethyl)acrylates, undergoes amination to introduce the nitrogen atom.
Bromination: The intermediate product is then brominated to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate undergoes base-induced cyclization to form the azetidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as carbon, sulfur, oxygen, and nitrogen nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization and Isomerization: The azetidine ring can undergo cyclization and isomerization reactions to form different structural isomers.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds and potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, while the azetidine ring provides conformational constraints that enhance binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid: This compound has a similar structure but with the bromine atom at a different position.
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in the overall structure and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9BrN2O2 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
1-(4-bromopyridin-2-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-1-2-11-8(3-7)12-4-6(5-12)9(13)14/h1-3,6H,4-5H2,(H,13,14) |
InChI Key |
YVIPZZKBDIBFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079602.png)
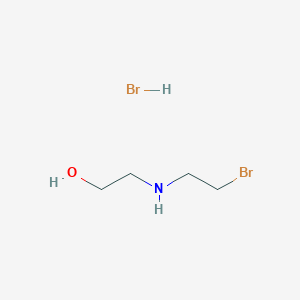
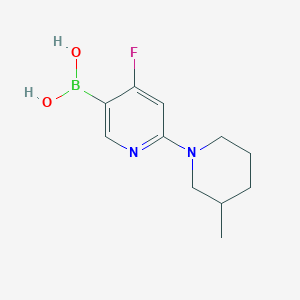
![[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde](/img/structure/B14079617.png)
![Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14079624.png)
![N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14079635.png)
![Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14079636.png)
![methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate](/img/structure/B14079639.png)

